3-(3-Methoxyphenyl)-4'-methylpropiophenone

Vue d'ensemble

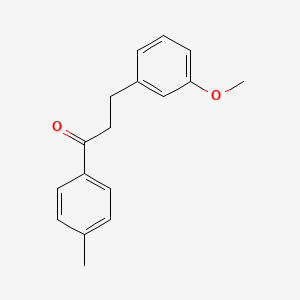

Description

3-(3-Methoxyphenyl)-4’-methylpropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring at the third position and a methyl group (-CH3) attached to the fourth position of the propiophenone structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-4’-methylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-methoxybenzene (anisole) with 4-methylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally include:

Temperature: 0-5°C initially, followed by room temperature.

Solvent: Dichloromethane (DCM) or chloroform.

Reaction Time: Several hours, depending on the scale and specific conditions.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Methoxyphenyl)-4’-methylpropiophenone may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Analyse Des Réactions Chimiques

Key Functional Groups and Reactivity

The molecule contains:

-

Ketone group : Prone to oxidation/reduction.

-

Methoxy group : Susceptible to demethylation or nucleophilic substitution.

-

Aromatic rings : Potential sites for electrophilic substitution or coupling reactions.

Reaction Types

| Reaction Type | Conditions/Reagents | Products/Formed Species |

|---|---|---|

| Oxidation | Sodium dichromate, sulfuric acid | Carboxylic acid derivatives |

| Reduction | Lithium aluminum hydride, NaBH₄ | Secondary alcohol derivatives |

| Nucleophilic substitution | Halogenating agents, nucleophiles | Substituted aromatic derivatives |

Note: Specific data for this compound is limited; reactions are inferred from analogs like 3-methoxypropiophenone .

Kinetic and Mechanistic Insights

Studies on related compounds (e.g., 3-methoxyphenyl derivatives) reveal:

-

Grignard formation : Critical to synthesis efficiency. Stirring rate and temperature control mass transfer effects, impacting yields .

-

Reaction with nucleophiles : Substitution rates depend on steric and electronic effects of substituents (e.g., methoxy vs. methyl groups) .

Structural Influences on Reactivity

Applications De Recherche Scientifique

Synthetic Organic Chemistry

Overview :

3-(3-Methoxyphenyl)-4'-methylpropiophenone serves as a versatile intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions, making it valuable in creating complex molecules.

Key Reactions :

- Suzuki-Miyaura Coupling : This compound can be utilized in cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing pharmaceuticals and agrochemicals.

- Electrochemical Reactions : The compound is involved in electrocarboxylation processes, where it acts as a substrate to generate carboxylic acids from CO2 and aromatic ketones, showcasing its utility in green chemistry initiatives.

Pharmacological Applications

Antioxidant Properties :

Recent studies have highlighted the antioxidant capabilities of this compound. In vitro and ex vivo experiments indicated that this compound could mitigate oxidative stress in biological systems, suggesting potential applications in treating conditions associated with oxidative damage, such as neurodegenerative diseases.

Neuroprotective Effects :

Research involving animal models has demonstrated that this compound may have neuroprotective effects. It was found to ameliorate dopaminergic neurodegeneration by inhibiting the STAT3 signaling pathway, which is implicated in various neurodegenerative disorders. These findings position the compound as a candidate for further investigation in developing therapies for diseases like Parkinson's.

Case Study 1: Neurodegenerative Disease Research

- Objective : To evaluate the neuroprotective effects of this compound.

- Methodology : MPTP-induced neurodegeneration was studied in mice.

- Results : The compound significantly reduced behavioral impairments and dopaminergic cell loss, indicating its therapeutic potential.

Case Study 2: Antioxidant Activity Assessment

- Objective : To assess the compound's ability to prevent oxidative stress.

- Methodology : Ex vivo studies were conducted on testicular tissue exposed to iron-induced oxidative damage.

- Results : The compound exhibited protective effects against oxidative injury, supporting its use in male infertility treatments due to oxidative stress.

Mécanisme D'action

The mechanism of action of 3-(3-Methoxyphenyl)-4’-methylpropiophenone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The methoxy and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved may vary depending on the specific context and application.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(4-Methoxyphenyl)-4’-methylpropiophenone: Similar structure but with the methoxy group at the fourth position.

3-(3-Methoxyphenyl)-4’-ethylpropiophenone: Similar structure but with an ethyl group instead of a methyl group.

3-(3-Methoxyphenyl)-4’-chloropropiophenone: Similar structure but with a chlorine atom instead of a methyl group.

Uniqueness

3-(3-Methoxyphenyl)-4’-methylpropiophenone is unique due to the specific positioning of the methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. This unique arrangement allows for distinct interactions with molecular targets, making it a valuable compound for various applications.

Activité Biologique

3-(3-Methoxyphenyl)-4'-methylpropiophenone, also known by its CAS number 898774-43-1, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : 3-(3-Methoxyphenyl)-1-(4-methylphenyl)propan-1-one

- Molecular Formula : C16H18O2

- Molecular Weight : 258.31 g/mol

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies on related phenolic compounds have shown that they can induce apoptosis in various cancer cell lines, including HeLa and HepG2 cells. The mechanism often involves the activation of caspases and modulation of cell cycle progression.

Antioxidant Properties

The antioxidant activity of phenolic compounds is well-documented. A study evaluating the antioxidant capacity of various phenolic derivatives demonstrated that compounds with methoxy groups significantly enhance free radical scavenging abilities. This suggests that this compound may possess similar properties, contributing to its potential therapeutic applications in oxidative stress-related diseases.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Compounds structurally related to this compound have shown promise in reducing inflammatory markers such as TNF-α and IL-6 in vitro. This anti-inflammatory activity could be attributed to the inhibition of pro-inflammatory pathways, making it a candidate for further research in inflammatory conditions.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.

- Cell Signaling Modulation : The presence of the methoxy group may influence cell signaling pathways, enhancing the compound's efficacy against cancer cells.

- Free Radical Scavenging : The antioxidant properties contribute to cellular protection against oxidative damage.

Case Studies

- Study on Anticancer Effects : A recent investigation into the anticancer effects of phenolic compounds derived from natural sources demonstrated that derivatives with methoxy groups exhibited IC50 values as low as 10 μM against breast cancer cell lines, suggesting significant potency.

- Inflammation Model : In an experimental model using LPS-induced macrophages, phenolic compounds similar to this compound reduced NO production by up to 50%, indicating strong anti-inflammatory potential.

Data Table: Biological Activities Comparison

| Compound | Anticancer IC50 (μM) | Antioxidant Activity | Anti-inflammatory Effect |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Related Phenolic Compound A | 10 | High | Moderate |

| Related Phenolic Compound B | 15 | Moderate | High |

Propriétés

IUPAC Name |

3-(3-methoxyphenyl)-1-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-13-6-9-15(10-7-13)17(18)11-8-14-4-3-5-16(12-14)19-2/h3-7,9-10,12H,8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCNRFEJSZXRMAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644212 | |

| Record name | 3-(3-Methoxyphenyl)-1-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-43-1 | |

| Record name | 3-(3-Methoxyphenyl)-1-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.